2-Bromo-3,4-dichloroaniline
Overview
Description
2-Bromo-3,4-dichloroaniline is a bromo and dichloro substituted aniline . It has the molecular formula C6H4BrCl2N .
Synthesis Analysis
The synthesis of this compound involves multiple steps. For instance, 2-Bromo-4,6-dichloroaniline can be prepared from 2,4-dichloroacetanilide via deprotection, followed by bromination with NBS (N -bromosuccinimide) .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine and chlorine substituents, and an amine group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with Pd(OAc)2, PPh3, potassium furan-2-yltrifluoroborate, and K2CO3 to yield N-allyl-2,4-dichloro-6-(furan-2-yl)aniline .Physical and Chemical Properties Analysis
The molecular weight of this compound is 240.91 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current resources .Scientific Research Applications
Halogenated Aniline Derivatives
- Structural Analysis : Compounds like 2,4-dibromo-6-chloroaniline have been structurally analyzed, revealing that they form infinite chains via hydrogen bonds, which could be significant for understanding molecular interactions in materials science (Ferguson et al., 1998).
Nephrotoxicity of Haloanilines
- Toxicity Studies : Research on haloanilines, including derivatives of dichloroaniline, focuses on their nephrotoxic effects, providing insight into the environmental and health impacts of these compounds (Hong et al., 2000).
Antimicrobial Properties
- Antibacterial Activities : Certain derivatives of dichloroaniline have been found to exhibit strong antibacterial activities, particularly against Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents (Kimura et al., 1962).
Bioremediation
- Environmental Dehalogenation : Chloroaniline-based compounds, including dichloroanilines, can be biologically dehalogenated in polluted aquifers, suggesting methods for bioremediation of environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Environmental Toxicity
- Toxicity Evaluation : Studies on the toxicity of compounds like 3,4-dichloroaniline to aquatic organisms provide insights into the ecological impact of these chemicals, which is critical for environmental protection (Guilhermino et al., 1994).
Algal Biodegradation
- Algal Removal of Pollutants : Research shows that green algae, like Chlorella pyrenoidosa, can degrade and remove dichloroaniline from water, highlighting the potential of algae in treating water contaminated with industrial pollutants (Wang, Poon, & Cai, 2012).
Monitoring Environmental Contaminants
- Water Quality Monitoring : Studies on the occurrence of aromatic amines, including dichloroanilines, in rivers demonstrate the importance of monitoring water quality to assess environmental pollution (Wegman & Korte, 1981).
Bromination Kinetics
- Chemical Reactions : Research on the bromination of dichloroanilines provides valuable data on reaction kinetics, which is essential for chemical synthesis and industrial applications (Bell & De Maria, 1969).
Soil Sorption Studies
- Soil Interaction Studies : Understanding the sorption of compounds like dichloroaniline on soils, and how it is influenced by dissolved organic carbon, is vital for assessing the environmental fate of these chemicals (González-Pradas et al., 2005).
Contaminant Identification
- Contaminant Analysis : Identification of contaminants like 2-bromo-tetrachloroaniline in color additives demonstrates the importance of analytical chemistry in ensuring product safety (Weisz & Andrzejewski, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dichloroaniline have been shown to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that the compound interacts with its targets through electrophilic substitution reactions, given its structural similarity to other aniline derivatives .
Biochemical Pathways
Research on 3,4-dichloroaniline, a similar compound, has shown that it can be metabolized by green algae, resulting in less toxic metabolites . This suggests that 2-Bromo-3,4-dichloroaniline may also be metabolized in a similar manner, potentially affecting pathways related to xenobiotic metabolism.
Result of Action
Studies on 3,4-dichloroaniline have shown that it can induce fatty liver in zebrafish larvae, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals in the environment can affect the compound’s reactivity and degradation. Additionally, factors such as pH, temperature, and light exposure can influence the compound’s stability .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as dichloroanilines, can interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially leading to enzyme inhibition or activation .
Cellular Effects
Studies on similar compounds like 3,4-dichloroaniline have shown that they can induce fatty liver in zebrafish larvae . This suggests that 2-Bromo-3,4-dichloroaniline may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can undergo degradation over time
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on similar compounds have shown that they can have toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds like 3,4-dichloroaniline are known to be metabolized through dehalogenation and hydroxylation pathways .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-bromo-3,4-dichloroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUYELJDMIVIDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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